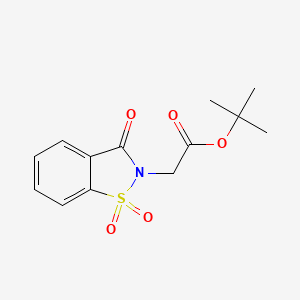![molecular formula C14H10ClFN2OS B5801434 N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
CPTH inhibits the activity of N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, which are enzymes that acetylate histone proteins. Histone acetylation plays a crucial role in gene expression by regulating chromatin structure. By inhibiting N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, CPTH alters the chromatin structure, leading to changes in gene expression. This alteration in gene expression is thought to be responsible for the anti-cancer effects of CPTH.
Biochemical and Physiological Effects
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. CPTH has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTH is a potent inhibitor of N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, making it a valuable tool for studying the role of histone acetylation in gene expression and cancer biology. However, CPTH has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some assays. It also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for CPTH research. One area of interest is the development of more potent and selective HAT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CPTH treatment. Additionally, the combination of CPTH with other cancer therapies, such as immunotherapy, is an area of active research. Overall, CPTH has the potential to be a valuable tool for cancer research and therapy.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of 2-chloroaniline with carbon disulfide and potassium hydroxide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with 3-fluorobenzoyl chloride to form CPTH. The synthesis method has been optimized to improve the yield and purity of CPTH, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CPTH has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-11-6-1-2-7-12(11)17-14(20)18-13(19)9-4-3-5-10(16)8-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REENTBUJWWLVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)

![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)



![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)

![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5801442.png)
